Sulfamethizole

描述

Sulfonamide antibiotics represent a class of synthetic bacteriostatic antimicrobial agents. nih.govnih.govclevelandclinic.orgbpac.org.nzslideshare.net Their mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme critical for the synthesis of folic acid in bacteria. nih.govnih.govslideshare.netwikipedia.orgmhmedical.comdrugbank.comncats.iodrugbank.commdpi.com This enzyme facilitates the incorporation of para-aminobenzoic acid (PABA) into dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for bacterial DNA synthesis and replication. nih.govmhmedical.comdrugbank.commdpi.comwho.int Unlike bacteria, mammalian cells acquire folate exogenously through diet, rendering sulfonamides selectively toxic to bacterial pathogens. clevelandclinic.orgwikipedia.orgmhmedical.comdrugbank.comwikipedia.org

The key properties of Sulfamethizole are summarized in Table 1.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H10N4O2S2 | nih.govwikipedia.orguni.luguidetopharmacology.org |

| Molar Mass | 270.33 g/mol | nih.govwikipedia.orguni.luguidetopharmacology.org |

| PubChem CID | 5328 | nih.govwikipedia.orguni.luguidetopharmacology.org |

| Melting Point | 208 °C (406 °F) | wikipedia.org |

| Protein Binding | 98–99% | drugbank.comwikipedia.org |

| Elimination Half-life | 3–8 hours | drugbank.comwikipedia.org |

Structure

2D Structure

3D Structure

属性

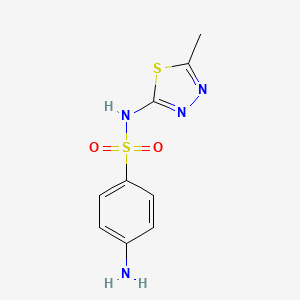

IUPAC Name |

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACCAVUAMIDAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S2 | |

| Record name | SULFAMETHIZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023615 | |

| Record name | Sulfamethizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfamethizole is a white powder. (NTP, 1992), Solid | |

| Record name | SULFAMETHIZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>40.5 [ug/mL] (The mean of the results at pH 7.4), Insoluble at pH 6.5 (=10mg/ml). (NTP, 1992), 1 g dissolves in: 4000 mL water at pH 6.5, 5 mL water at pH 7.5, 40 g methanol, 30 g ethanol, 10 g acetone, 1370 g ether, 2800 g chloroform; practically insol in benzene, Slightly soluble in hot water, In water, 105 mg/L at 37 °C, 6.11e-01 g/L | |

| Record name | SID856011 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SULFAMETHIZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFAMETHIZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from water, Colorless crystal | |

CAS No. |

144-82-1 | |

| Record name | SULFAMETHIZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamethizole [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamethizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfamethizole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamethizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamethizole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETHIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25W8454H16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFAMETHIZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

406 °F (NTP, 1992), 210 °C, 208 °C | |

| Record name | SULFAMETHIZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFAMETHIZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Context of Sulfamethizole Research and Development

The discovery of sulfonamides marked a significant milestone in antimicrobial chemotherapy, as they were the first effective synthetic agents against bacterial infections. clevelandclinic.orgslideshare.net The foundational compound, sulfanilamide (B372717), was developed in 1906, though its antimicrobial utility was not recognized until the late 1930s. nih.gov For approximately a decade following their introduction, sulfonamides were among the most effective antibiotic drugs available, preceding the widespread use of penicillin in the mid-1940s. clevelandclinic.org

Sulfamethizole itself received its initial approval in 1953. ncats.ioguidetopharmacology.org Early academic investigations into this compound explored its efficacy in experimental models, such as studies demonstrating its effects against Escherichia coli strains in an ascending urinary tract infection mouse model in 2003. wikipedia.org Research also delved into its biochemical interactions, including its ability to inhibit bioluminescence in Photobacterium phosphoreum, as reported in a 1990 study. wikipedia.org These early findings solidified its understanding as an antimicrobial agent and an inhibitor of dihydropteroate (B1496061) synthase. nih.govncats.io

Structure Activity Relationships Sar and Molecular Design

Core Sulfonamide Group and Antimicrobial Activity

The cornerstone of sulfamethizole's antibacterial action lies in its core sulfonamide group (-SO₂NH-). This functional group is a structural analog of para-aminobenzoic acid (PABA), an essential substrate for the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). drugbank.comrcsb.org By mimicking PABA, this compound competitively inhibits DHPS, thereby blocking the synthesis of dihydrofolic acid, a crucial precursor for bacterial DNA and RNA synthesis. drugbank.comsolubilityofthings.commdpi.com This inhibitory action results in a bacteriostatic effect, halting the growth and replication of susceptible bacteria. mdpi.com The essentiality of the sulfonamide moiety is a well-established principle in the SAR of this class of drugs. slideshare.net

Impact of Substituents on the Benzene (B151609) Ring

For optimal antimicrobial activity, the benzene ring of the sulfanilamide (B372717) core in this compound must remain unsubstituted. slideshare.net The presence of the amino group (-NH₂) at the para-position (N4) relative to the sulfonamide group is critical. slideshare.net Any modification of this amino group, other than those that can be metabolically converted back to a free amino group in vivo, leads to a loss of antibacterial activity. slideshare.net This highlights the stringent structural requirement for the PABA-like portion of the molecule to effectively bind to the active site of DHPS.

Influence of Substitutions at the Amide Nitrogen (N1)

Substitutions at the amide nitrogen (N1) of the sulfonamide group have a profound effect on the molecule's antibacterial activity and pharmacokinetic properties. slideshare.net In the case of this compound, the N1 nitrogen is substituted with a 5-methyl-1,3,4-thiadiazol-2-yl group. The nature of the substituent at the N1 position significantly influences the pKa of the sulfonamide, which in turn affects its solubility and protein binding. Generally, the introduction of electron-donating heterocyclic rings at the N1 position can enhance antibacterial activity. slideshare.net

Role of Heterocyclic Rings in Activity and Pharmacokinetics

The heterocyclic ring attached to the N1 nitrogen is a key determinant of a sulfonamide's specific properties. This compound features a 1,3,4-thiadiazole (B1197879) ring. nih.gov This five-membered heterocyclic ring is considered a versatile pharmacophore. researchgate.netnih.gov The presence of the 1,3,4-thiadiazole ring in this compound is believed to enhance its pharmacological properties. solubilityofthings.com This ring system can act as a bioisostere of pyrimidine, a fundamental component of nucleic acids, potentially allowing it to interfere with DNA replication processes. researchgate.netmdpi.com Furthermore, the mesoionic character of the thiadiazole ring may facilitate its passage across cellular membranes and improve its interaction with target proteins. researchgate.netmdpi.com The substitution of different heterocyclic rings at this position is a common strategy in the design of sulfonamide drugs to modulate their activity spectrum and pharmacokinetic profiles. slideshare.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on sulfonamides to understand the physicochemical properties that govern their antibacterial potency. researchgate.netmdpi.com These studies often analyze parameters such as hydrophobicity, electronic effects, and steric factors. For instance, a 3D-QSAR analysis of sulfonamides binding to a monoclonal antibody revealed that differences in the size and shape of the sulfonamide analogs were the primary reasons for variations in binding affinity. mdpi.com While specific, detailed QSAR models exclusively for this compound are not extensively documented in the provided results, the general principles derived from sulfonamide QSAR studies are applicable. These models help in predicting the activity of new derivatives and in understanding the key structural features required for optimal interaction with the target enzyme.

Molecular Docking and Computational Chemistry for SAR

Molecular docking and computational chemistry are powerful tools for elucidating the structure-activity relationships of drugs at a molecular level. These methods have been employed to study the interaction of sulfonamides, including sulfamethoxazole (B1682508) (a close structural analog of this compound), with their target enzyme, DHPS. nih.govindianchemicalsociety.comresearchgate.net

Molecular docking studies have provided detailed insights into how this compound and related sulfonamides bind to the active site of DHPS. nih.govindianchemicalsociety.com These studies show that the sulfonamide molecule occupies the same binding pocket as the natural substrate, PABA. rcsb.org The interactions are typically characterized by a network of hydrogen bonds and hydrophobic interactions.

For example, in the docking of sulfamethoxazole with DHPS, the sulfonyl group's oxygen atoms form hydrogen bonds with amino acid residues such as Ser222, while the p-amino group interacts with residues like Thr62. rcsb.org The heterocyclic ring, in this case, the isoxazole (B147169) ring of sulfamethoxazole, also engages in hydrophobic interactions with residues lining the binding pocket, including Phe28, Arg63, and Pro64. rcsb.org It is highly probable that the 1,3,4-thiadiazole ring of this compound engages in similar critical interactions within the DHPS active site, contributing to its binding affinity and inhibitory activity. Computational studies have also been used to predict the drug-like characteristics of sulfonamide derivatives, further aiding in the design of new and more effective antibacterial agents. nih.gov

Table of Compound-Target Interactions:

| Compound | Target Enzyme | Key Interacting Residues (Example from Sulfamethoxazole) | Type of Interaction |

| This compound | Dihydropteroate Synthase (DHPS) | Ser222, Thr62, Phe28, Arg63, Pro64 | Hydrogen Bonding, Hydrophobic Interactions |

Table of Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₁₀N₄O₂S₂ |

| Molecular Weight | 270.34 g/mol |

| XLogP3 | 0.5 |

| pKa | ~5.5 |

Prediction of Binding Affinities

The prediction of binding affinities is a cornerstone of modern molecular design, enabling researchers to computationally screen and prioritize candidate molecules before undertaking expensive and time-consuming synthesis and experimental testing. For sulfonamides like this compound, these predictions are crucial for understanding their interaction with the target enzyme, dihydropteroate synthase (DHPS), and for designing novel derivatives with enhanced potency or the ability to overcome bacterial resistance.

Computational methods, particularly molecular docking, are widely employed to estimate the binding affinity between a ligand and its protein target. These simulations model the interactions and calculate a scoring function, often expressed in kcal/mol, where a lower value indicates a more favorable and stable binding interaction. While specific binding affinity data for this compound from predictive studies is not extensively detailed in the provided literature, values for the structurally related compound sulfamethoxazole are available, showing a binding affinity of -6.1 kcal/mol with its target enzyme researchgate.net. Studies on novel derivatives of sulfamethoxazole have shown that modifications can lead to significantly improved binding energies, with some compounds exhibiting affinities as strong as -10.36 kcal/mol against penicillin-binding protein 2a of MRSA rsc.org.

Advanced computational strategies are also used to prospectively predict how mutations in the target protein might affect drug binding. Protein design algorithms can evaluate the binding affinities of a drug to various mutated forms of an enzyme pnas.org. This approach is vital for anticipating potential resistance mechanisms. For instance, algorithms like K* within the OSPREY protein design suite have been used to predict mutations in dihydrofolate reductase (DHFR) that would confer resistance to new antifolates by calculating ratios of binding scores for the drug versus the natural substrate pnas.org. More recently, the development of specialized machine learning models, such as PSnpBind-ML, represents a further leap in accurately predicting the quantitative effects of single-point mutations on protein-ligand binding affinities dntb.gov.ua.

Table 1: Computational Approaches for Predicting Binding Affinity

| Method/Platform | Application | Purpose | Example from Literature |

| Molecular Docking | Ligand-protein interaction modeling | To predict the binding pose and estimate the binding free energy (affinity) of a compound. | The binding affinity for sulfamethoxazole was calculated to be -6.1 kcal/mol researchgate.net. |

| Protein Design Algorithms (e.g., OSPREY/K)* | In silico mutation analysis | To predict which mutations in a target enzyme are likely to cause drug resistance while maintaining catalytic function pnas.org. | Used to identify catalytically competent resistance mutations in DHFR for novel antifolates pnas.org. |

| Machine Learning Models (e.g., PSnpBind-ML) | Quantitative prediction of mutation effects | To more accurately predict changes in binding affinity resulting from specific mutations in the binding site dntb.gov.ua. | Development of models to predict the impact of binding site mutations on protein-ligand interactions dntb.gov.ua. |

Conformational Analysis and Energy Landscapes

Conformational analysis, the study of the three-dimensional shapes a molecule can adopt, and the associated energy landscapes are fundamental to understanding a drug's physicochemical properties and its biological activity. For this compound, a molecule with significant flexibility, this analysis reveals how its shape is influenced by its chemical environment and intermolecular forces, which in turn dictates its crystal packing and interaction with biological targets.

A key feature of this compound's structure is an intramolecular S···O chalcogen bond, which has been shown to have the potential to "lock" the molecule's conformation acs.org. However, the molecule retains considerable flexibility. Its preferred conformation can change depending on its ionic state and the supramolecular environment it is in acs.org. Researchers have explored these preferences by synthesizing and analyzing various molecular complexes, including neutral cocrystals and both anionic and cationic salts acs.org.

The rich hydrogen-bonding capabilities of this compound, stemming from its amine (NH2) and imine (NH) donors and multiple acceptor sites (sulfonyl O, thiazole (B1198619) N), make it an excellent candidate for forming cocrystals with different coformers acs.org. The analysis of these cocrystal structures via single-crystal X-ray diffraction has provided deep insight into this compound's conformational behavior. These studies have identified several recurring hydrogen-bonding patterns, or synthons, that stabilize the crystal structures. Beyond common N–H···O and O–H···N bonds, researchers have observed less frequent interactions, such as chalcogen-chalcogen (S···O) and chalcogen-nicogen (S···N) interactions in specific cocrystals acs.org.

Computational studies are used to generate crystal energy landscapes, which map the lattice energy of thousands of hypothetical crystal structures as a function of their geometry. This allows for the prediction of the most stable, low-energy polymorphs acs.org. For molecules like this compound, this process must account for both the molecule's internal conformational energy and the intermolecular packing energy iucr.org. These landscapes can reveal that the experimentally observed crystal form is not always the computationally predicted lowest-energy structure, suggesting a risk of polymorphism acs.org. Furthermore, studies on related sulfonamides have shown that the lowest-energy conformation of a molecule in an isolated, gas-phase state can be different from its "bioactive" conformation when bound to a receptor, indicating that an energy cost is paid to adopt the active shape, which is then compensated for by favorable interactions within the binding site nih.gov.

Table 2: Summary of Conformational and Interaction Analysis of this compound

| Analysis Type | Key Findings | Significance | Reference(s) |

| Intramolecular Interactions | An intramolecular S···O chalcogen bond can influence the molecular conformation. | Provides a degree of structural rigidity, yet allows for environmentally dependent conformational changes. | acs.org |

| Supramolecular Assembly (Cocrystals) | Forms diverse hydrogen-bonding synthons (N–H···O, O–H···N) and uncommon interactions (S···O, S···N) with various coformers. | Demonstrates the molecule's conformational flexibility and its ability to adapt to different chemical environments, which impacts properties like solubility. | acs.org |

| Conformational States | The molecule adopts different preferred conformations in neutral, anionic, and cationic forms. | The ionic state significantly impacts the three-dimensional structure, which is crucial for receptor binding and membrane transport. | acs.org |

| Energy Landscapes | The bioactive conformation inside a receptor may differ from the lowest-energy conformation in an isolated state. | Highlights that drug-receptor binding is a dynamic process involving a conformational energy penalty that is offset by binding interactions. | nih.gov |

Mechanisms of Antimicrobial Resistance

Enzymatic Resistance: Mutations in DHPS

The primary target of sulfonamides is the dihydropteroate (B1496061) synthase (DHPS) enzyme, encoded by the folP gene. rupahealth.combiorxiv.orgasm.orgresearchgate.net Resistance can emerge through mutations in the chromosomal folP gene or by the acquisition of foreign sul genes, both of which lead to altered DHPS enzymes that are less susceptible to sulfonamide inhibition. rupahealth.combasicmedicalkey.combiorxiv.orgresearchgate.net

Mutations in the bacterial folP gene, which encodes DHPS, can lead to amino acid substitutions in the enzyme. rupahealth.comasm.org These alterations modify the active site of DHPS, significantly reducing its binding affinity for sulfonamides while largely maintaining its ability to bind to its natural substrate, PABA. rupahealth.comijpediatrics.comasm.orgpnas.org This results in an increased Michaelis constant (KM) for sulfonamides, thereby conferring resistance. rupahealth.combiorxiv.org For instance, specific amino acid changes in DHPS have been shown to decrease the efficacy of sulfonamide inhibition, with each alteration potentially increasing the Ki (inhibitory constant) for the drug by approximately 10-fold increments. asm.orgpnas.org

Another mechanism of enzymatic resistance involves the overproduction of para-aminobenzoic acid (PABA) by bacteria. pharmacology2000.comijpediatrics.combasicmedicalkey.commsdvetmanual.com Since sulfonamides act as competitive inhibitors of DHPS by mimicking PABA, an increased intracellular concentration of PABA can competitively overcome the inhibition by Sulfamethizole. pharmacology2000.compatsnap.comijpediatrics.commsdvetmanual.com This effectively outcompetes the drug for the active site of DHPS, allowing the bacteria to synthesize sufficient dihydrofolic acid for their survival and growth. patsnap.comijpediatrics.com

A significant mechanism of sulfonamide resistance is the acquisition of plasmid-borne sul genes (sul1, sul2, sul3, and more recently sul4), which are often located on mobile genetic elements like plasmids and integrons. rupahealth.comijpediatrics.comnih.govmdpi.comasm.org These sul genes encode alternative DHPS enzymes (Sul enzymes) that are structurally divergent from the native chromosomal DHPS and possess intrinsic sulfa-insensitivity. rupahealth.combiorxiv.orgresearchgate.netresearchgate.net The sul1 gene is frequently found linked to other resistance genes in class 1 integrons, while sul2 is often located on small non-conjugative plasmids or large transmissible multi-resistance plasmids. nih.govmdpi.com The sul3 gene has also been identified in various bacterial isolates and is associated with multidrug resistance. nih.govmdpi.commcmaster.ca The dissemination of these sul genes through horizontal gene transfer contributes significantly to the global spread of sulfonamide resistance. rupahealth.comasm.org

The Sul enzymes encoded by sul genes exhibit intrinsic sulfa-insensitivity, meaning they are significantly less inhibited by sulfonamides compared to the chromosomally encoded DHPS. biorxiv.orgresearchgate.netresearchgate.net Structural analyses, including X-ray crystallography, have revealed that the active sites of Sul enzymes possess a modified PABA-interaction region. biorxiv.orgresearchgate.netresearchgate.net A key feature is the insertion of a Phe-Gly sequence within this region, which is crucial for the enzyme's ability to discriminate between PABA and sulfonamides. biorxiv.orgresearchgate.netbiorxiv.orgnih.gov This insertion leads to a more than 1000-fold loss in binding affinity of sulfonamides to Sul enzymes while retaining efficient PABA binding. biorxiv.orgresearchgate.netbiorxiv.org Furthermore, Sul enzymes may exhibit increased active site flexibility relative to wild-type DHPS, which could further contribute to their ability to distinguish between the natural substrate and the drug. biorxiv.orgresearchgate.netbiorxiv.orgnih.gov This molecular reorganization allows Sul enzymes to restore the folate synthesis pathway even in the presence of sulfonamides, conferring robust pan-sulfonamide resistance without compromising the rate of dihydropteroate biosynthesis. biorxiv.orgresearchgate.net

Acquisition of Sul Genes (Sul1, Sul2, Sul3)

Efflux Pump Mechanisms

Efflux pumps are transmembrane protein systems that bacteria utilize to actively transport a wide range of substrates, including antibiotics, from the intracellular environment to the extracellular space, thereby reducing the effective intracellular drug concentration. howmed.netoup.comacs.orgdergipark.org.tr Overexpression or modifications of these pumps can lead to significant levels of antimicrobial resistance, including to sulfonamides. oup.comacs.orgdergipark.org.tr

Several efflux pump systems have been implicated in sulfonamide resistance, particularly in Gram-negative bacteria. oup.comacs.orgdergipark.org.tr For instance, in Stenotrophomonas maltophilia, the Resistance-Nodulation-Cell Division (RND) family efflux pumps, such as SmeABC and SmeDEF, play a role in intrinsic and acquired multidrug resistance. mdpi.comresearchgate.netnih.govmdpi.com SmeABC has been associated with resistance to various antibiotics, including trimethoprim (B1683648)/sulfamethoxazole (B1682508). mdpi.com SmeDEF contributes to both intrinsic and acquired resistance to co-trimoxazole (B1683656) (trimethoprim-sulfamethoxazole) and its overexpression, often due to mutations in its regulator smeT, can reduce susceptibility to sulfonamides. researchgate.netnih.govcsic.es These efflux pumps actively extrude sulfonamides from the bacterial cell, preventing the drug from reaching its target (DHPS) at inhibitory concentrations. oup.comdergipark.org.tr The ability of these pumps to extrude multiple classes of antibiotics means that selection pressure from one antibiotic can lead to cross-resistance to others, including sulfonamides. nih.gov

Broad-Spectrum Efflux Pump Overexpression

Bacterial efflux pumps are integral membrane transporters that actively extrude antimicrobial agents from the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-inhibitory levels scienceopen.commdpi.commdpi.com. Overexpression of these pumps is a significant mechanism contributing to broad-spectrum antimicrobial resistance, including resistance to sulfonamides.

In Stenotrophomonas maltophilia, a Gram-negative opportunistic pathogen, efflux pumps such as SmeDEF and SmeVWX are major contributors to intrinsic and acquired resistance, including to trimethoprim-sulfamethoxazole (TMP-SMX), a combination that includes a sulfonamide mdpi.comnih.govasm.org. Overexpression of the SmeDEF efflux pump has been shown to reduce the susceptibility of S. maltophilia to sulfamethoxazole nih.gov. Similarly, in Pseudomonas aeruginosa, another Gram-negative bacterium, efflux pumps like MexAB-OprM contribute to reduced susceptibility to sulfonamides and trimethoprim nih.govfrontiersin.org. This mechanism allows bacteria to pump out this compound before it can effectively inhibit the DHPS enzyme.

Chromosomal and Plasmid-Mediated Resistance

Antimicrobial resistance can be encoded on the bacterial chromosome or acquired through mobile genetic elements such as plasmids, which facilitate horizontal gene transfer among bacteria mdpi.comresearchgate.netplos.orgnih.govnih.govfrontiersin.org.

Chromosomal Resistance: Chromosomal resistance to sulfonamides often involves mutations in the folP gene, which encodes the dihydropteroate synthase (DHPS) enzyme, the primary target of this compound. These mutations lead to structural modifications in the DHPS enzyme, reducing its affinity for this compound while maintaining its ability to bind to its natural substrate, PABA. This alteration renders the enzyme less susceptible to the drug's inhibitory action nih.govbiorxiv.orgoup.com. For instance, certain folP mutations in Escherichia coli have been shown to contribute to sulfa resistance biorxiv.org. In some cases, overproduction of chromosomal dihydrofolate reductase (DHFR), the target of trimethoprim, due to promoter mutations can also be part of a broader resistance profile to the sulfonamide-trimethoprim combination oup.com.

Plasmid-Mediated Resistance: A highly prevalent mechanism of sulfonamide resistance is the acquisition of mobile genetic elements, particularly plasmids, that carry resistance genes. The most common of these are the sul genes (sul1, sul2, and sul3), which encode alternative, sulfonamide-insensitive DHPS enzymes nih.govbiorxiv.orgplos.orgnih.govscielo.brplos.org. These sul genes are frequently found within mobile genetic elements like class 1 integrons, which are often located on plasmids nih.govbiorxiv.orgmdpi.complos.orgnih.govfrontiersin.orgscielo.brplos.org.

For example, studies have demonstrated that Shigella flexneri can acquire sulfamethoxazole resistance through the presence of the sul2 gene on a plasmid plos.orgnih.gov. In Stenotrophomonas maltophilia, the sul1 and sul2 genes, often associated with class 1 integrons on plasmids, are significant contributors to trimethoprim-sulfamethoxazole resistance scielo.brplos.orgnih.gov. Furthermore, dfrA genes, which confer resistance to trimethoprim, are frequently co-located with sul genes on these mobile genetic elements, leading to co-resistance to both components of the TMP-SMX combination frontiersin.orgplos.orgnih.gov.

Table 1: Key Resistance Genes and Their Mechanisms

| Gene | Mechanism of Resistance | Location | Impact on Sulfonamides |

| folP mutations | Alteration of target enzyme (DHPS) | Chromosomal | Reduces drug affinity for DHPS nih.govbiorxiv.orgoup.com |

| sul1, sul2, sul3 | Encoding alternative, sulfonamide-insensitive DHPS | Plasmids, Integrons | Bypasses drug action by providing a resistant enzyme nih.govbiorxiv.orgplos.orgnih.govscielo.brplos.org |

| dfrA | Encoding alternative, trimethoprim-insensitive DHFR | Plasmids, Integrons | Often co-located with sul genes, contributing to co-resistance frontiersin.orgplos.orgnih.gov |

Development of Resistance in Specific Bacterial Strains

The development of resistance to this compound and related sulfonamides varies across different bacterial species, reflecting their unique genetic predispositions and exposure histories.

Staphylococcus aureus: Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA), has shown increasing rates of resistance to trimethoprim-sulfamethoxazole (SXT) ulisboa.ptplos.orgresearchgate.netnih.govnih.govcambridge.org. Resistance in S. aureus can arise from mutations in the chromosomal dfrB gene, which encodes the S. aureus dihydrofolate reductase (SaDHFR), the target of trimethoprim ulisboa.ptresearchgate.netnih.gov. Additionally, the acquisition of resistance genes that encode variant DHFRs contributes to this resistance researchgate.net. Surveillance data from the United States between 2012 and 2017 indicated an increase in the percentage of MRSA cultures not susceptible to TMP-SMX, with 5.3% of all MRSA cultures showing non-susceptibility during this period cambridge.org.

Escherichia coli: Escherichia coli, particularly uropathogenic strains, has experienced a significant increase in trimethoprim-sulfamethoxazole (TMP-SMX) resistance oup.comnih.govminervamedica.itrbmb.netoup.com. Studies have reported a rise in TMP-SMX resistance among uropathogenic E. coli isolates, for example, from 8.1% to 15.8% in Michigan between 1992 and 1999 oup.com. The resistance in E. coli is largely attributed to the presence of sul genes (sul1, sul2) and dfrA genes, often carried on mobile genetic elements frontiersin.orgrbmb.net. Research suggests that the urinary tract concentration of this compound might not be sufficient to effectively treat infections caused by sul gene-positive E. coli strains that exhibit resistance in vitro nih.gov.

Table 2: Prevalence of TMP-SMX Resistance in E. coli and S. aureus

| Bacterial Species | Location | Period | Resistance Rate to TMP-SMX | Source |

| E. coli (uropathogenic) | Michigan, USA | 1992 | 8.1% | oup.com |

| E. coli (uropathogenic) | Michigan, USA | 1999 | 15.8% | oup.com |

| E. coli (uropathogenic) | US Emergency Departments | Various | Mean 24% (range 13%-45%) | oup.com |

| S. aureus (MRSA) | United States | 2012-2017 | 5.3% | cambridge.org |

| S. aureus (MSSA) | United States | 2012-2017 | 1.4% | cambridge.org |

Stenotrophomonas maltophilia: Stenotrophomonas maltophilia is intrinsically multidrug-resistant and has shown an increasing trend in resistance to trimethoprim-sulfamethoxazole (SMX/TMP), which is often the treatment of choice for infections caused by this pathogen mdpi.comscielo.brplos.orgnih.gov. Its resistance mechanisms are multifaceted, including the production of chromosomal β-lactamases (L1 and L2), a low-permeability outer membrane, the expression of efflux pumps (SmeDEF, SmeVWX), and the acquisition of resistance genes within class 1 integrons, such as sul1, sul2, and dfrA genes mdpi.comnih.govasm.orgscielo.brplos.orgnih.gov. Resistance rates to SXT in S. maltophilia isolates have been reported to range widely from 4% to 84% in different countries plos.org.

Strategies to Combat Resistance: Combination Therapies and Novel Approaches

Combating the growing challenge of antimicrobial resistance requires multifaceted strategies, including optimized use of existing agents through combination therapies and the development of novel antimicrobial approaches.

Combination Therapies: A primary strategy to combat resistance, particularly for sulfonamides, is the use of combination therapies. The classic example is the fixed-dose combination of sulfamethoxazole (a sulfonamide) with trimethoprim (TMP-SMX or co-trimoxazole). This combination is highly effective because it targets two sequential steps in the bacterial folate synthesis pathway: sulfamethoxazole inhibits DHPS, and trimethoprim inhibits dihydrofolate reductase (DHFR) mdpi.comdrugbank.com. This synergistic inhibition makes it more difficult for bacteria to develop resistance to both drugs simultaneously, thereby slowing the emergence of resistance compared to monotherapy drugbank.com.

Beyond TMP-SMX, other combination therapies are explored to enhance efficacy and prevent resistance. For instance, in the context of Methicillin-resistant Staphylococcus aureus (MRSA) infections, combining sulfamethoxazole-trimethoprim with rifampicin (B610482) is a strategy to prevent the development of resistance, as rifampicin monotherapy often leads to rapid resistance plos.orgplos.org. In vitro studies have demonstrated an additive effect of sulfamethoxazole-trimethoprim and rifampicin against MRSA, including strains already resistant to SXT plos.orgplos.org.

Novel Approaches: The persistent rise in antimicrobial resistance necessitates the discovery and development of new antibiotics with novel mechanisms of action scienceopen.comtandfonline.comresearchgate.net. Research is actively exploring novel sulfonamide derivatives that can overcome existing resistance mechanisms to classical sulfa drugs and co-trimoxazole tandfonline.com. These new derivatives may possess different binding affinities or bypass the altered target enzymes.

Beyond traditional antibiotic development, non-traditional approaches are also being investigated to combat resistance. These include:

Bacteriophage therapy: Utilizing viruses that specifically infect and lyse bacteria mdpi.comresearchgate.net.

Immunotherapy: Enhancing the host's immune response to fight infections mdpi.comresearchgate.net.

CRISPR/Cas systems: Genome-editing technologies that can target and inactivate bacterial resistance genes researchgate.net.

Drug-adjuvant combinations: Molecules that enhance the activity of existing antibiotics by directly targeting resistance mechanisms (e.g., efflux pump inhibitors) or disrupting bacterial signaling pathways mdpi.comresearchgate.net.

These novel strategies aim to provide alternatives or supplements to conventional antibiotic treatments, thereby extending the lifespan of existing drugs and addressing the challenge of multidrug-resistant pathogens.

Pharmacokinetic and Pharmacodynamic Research

Absorption and Distribution Studies

Sulfamethizole is readily absorbed from the gastrointestinal (GI) tract following oral administration. Studies involving a single 2-gram oral dose of this compound in a limited number of patients demonstrated that blood concentrations of approximately 30 µg/mL were achieved within 1 hour. Peak blood concentrations reached about 60 µg/mL within 2 hours, gradually decreasing to 6.6 µg/mL within eight hours and 5 µg/mL within 12 hours. aai.org

Once absorbed, this compound is distributed into most body tissues. aai.org High concentrations of the drug are achieved in various bodily fluids, including pleural, peritoneal, synovial, and ocular fluids. ebi.ac.uk However, this compound does not appear to significantly diffuse into the cerebrospinal fluid (CSF) in patients with normal meninges. aai.org Due to its rapid elimination in urine, the accumulation of this compound in tissues outside the urinary tract is considered minimal by the manufacturer. aai.org

Hepatic Metabolism and Cytochrome P450 (CYP) System Interactions

The metabolism of this compound primarily occurs in the liver. ebi.ac.uk A notable characteristic of this compound's metabolism is its minimal biotransformation; approximately 95% of a given dose remains unmetabolized, with less than 5% undergoing acetylation. aai.orgtandfonline.com Consequently, a substantial majority of the administered dose of this compound remains in its active form within the body. aai.orgtandfonline.com

This compound has been identified as an inhibitor of cytochrome P450 2C9 (CYP2C9). ebi.ac.uk This inhibitory effect suggests that co-administration with drugs metabolized by CYP2C9 could lead to increased plasma concentrations of those drugs. For instance, this compound may increase the concentrations of phenytoin (B1677684), a known CYP2C9 substrate. ebi.ac.uk More broadly, sulfonamides are known to inhibit coumarin (B35378) metabolism via CYP450 2C9, and potentially by displacing coumarin derivatives from plasma protein binding sites. epa.gov

Metabolism to Hydroxylamine (B1172632) and Nitroso Metabolites (SMX-HA, SMX-NO)

While the formation of hydroxylamine (SMX-HA) and nitroso (SMX-NO) metabolites is a well-documented oxidative pathway for certain sulfonamides, particularly sulfamethoxazole (B1682508), specific research detailing the formation of these exact metabolites directly from this compound is not extensively documented in the available literature. Sulfamethoxazole, for example, is known to be oxidized by enzymes like CYP2C9 and myeloperoxidase to an unstable hydroxylamine intermediate (SMX-NHOH), which can then auto-oxidize to a protein-reactive nitroso species (SMX-NO). aai.orgaai.orgoup.comnih.gov

Excretion Pathways and Renal Clearance

This compound is rapidly excreted from the body, primarily via the urine. oup.com The kidneys play a major role in its elimination. aai.orgasm.org

The renal clearance of this compound is approximately 100 mL/min. nih.gov This clearance rate is notably efficient, being only 10% to 20% lower than that of creatinine, a marker of glomerular filtration rate. aai.org Unlike some other sulfonamides, the renal clearance of this compound is not significantly influenced by variations in urine pH (i.e., acidic or alkaline conditions). nih.gov While N4-acetylated sulfonamide metabolites generally exhibit renal clearance values 6 to 20 times higher than their parent compounds, this compound undergoes very minimal acetylation, meaning most of the excreted drug is in its active, unmetabolized form. aai.org

Protein Binding

This compound exhibits a high degree of plasma protein binding. Reported values indicate that approximately 90% aai.orgoup.com to 98-99% ebi.ac.uk of this compound is bound to plasma proteins. This extensive binding can influence its distribution and availability at target sites.

Pharmacokinetic Modeling and Simulation

Specific physiologically based pharmacokinetic (PBPK) or population pharmacokinetic (PopPK) modeling and simulation studies focusing solely on this compound are not extensively detailed in the readily available scientific literature. However, pharmacokinetic studies have been conducted to investigate its disposition. For instance, research has explored the dose-dependent pharmacokinetics of this compound in animal models. tandfonline.com Additionally, studies on sustained-release formulations of this compound have investigated the kinetics of drug release from matrix granules, noting that release kinetics are not zero-order but can be better described by RRSBW distribution models. These kinetic studies contribute to the understanding of this compound's behavior within biological systems and from pharmaceutical formulations.

Pharmacodynamic Modeling and In Vitro Studies

Direct pharmacodynamic modeling for this compound alone is not widely reported in the available scientific literature. However, its pharmacodynamic action is well-defined through in vitro studies.

This compound is classified as a bacteriostatic sulfonamide antibiotic. ebi.ac.uk Its mechanism of action involves acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase. ebi.ac.uk This enzyme is crucial for the synthesis of folic acid in bacteria, as it catalyzes the condensation of p-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) diphosphate (B83284) (DHPt-PP) to form 7,8-dihydropteroate (H2Pte), a precursor to folate derivatives. ebi.ac.uk By competitively inhibiting dihydropteroate synthetase, this compound prevents the normal binding of PABA, thereby disrupting the bacterial folic acid metabolism cycle and inhibiting bacterial multiplication. ebi.ac.uk The antibacterial sensitivity to various sulfonamides, including this compound, is generally consistent, meaning resistance to one sulfonamide often indicates resistance to others. ebi.ac.uk

Toxicological Mechanisms and Environmental Impact

Mechanisms of Hypersensitivity Reactions

Hypersensitivity reactions to sulfonamides, including sulfamethizole, are complex and involve both humoral (antibody-mediated) and cellular (T-cell mediated) immune responses uni.lunih.gov. These reactions can manifest as immediate (Type I, IgE-mediated) or delayed (non-IgE mediated, often T-cell mediated) responses uni.lunih.gov. The precise mechanisms are not fully elucidated, but several pathways are implicated.

Metabolite-Mediated Cytotoxicity

A key aspect of sulfonamide hypersensitivity involves the formation of reactive metabolites. Sulfamethoxazole (B1682508), as a representative sulfonamide, is metabolized through hepatic oxidation by the cytochrome P450 (CYP) system, particularly CYP2C9, to produce a hydroxylamine (B1172632) intermediate (SMX-NOH). This metabolite can be further oxidized to a highly reactive nitroso-metabolite (SMX-NO) nih.govuni.lulabsolu.canih.gov.

These reactive metabolites are capable of causing direct cytotoxicity. They can bind to endogenous proteins, forming adducts, and generate reactive oxygen species (ROS), which subsequently damage cellular components such as proteins, lipids, and DNA uni.lunih.govuni.lu. Research indicates that an imbalance between the production and detoxification of these reactive metabolites is crucial in the propagation of hypersensitivity reactions uni.luuni.lu. Patients experiencing sulfonamide hypersensitivity reactions have demonstrated higher levels of cell death and increased accumulation of ROS, supporting the role of metabolite biotransformation in cytotoxicity and oxidative stress in mediating allergic responses uni.luuni.lu.

Immunological Mechanisms and Hapten Formation

Sulfonamides, like many small chemical allergens, typically require metabolic activation or haptenation to become immunogenic nih.gov. The reactive hydroxylamine and nitroso metabolites of sulfonamides can covalently bind to endogenous proteins, forming hapten-protein conjugates nih.gov. These conjugates are then recognized by the immune system as foreign, triggering an immune response.

Evidence for immune-mediated responses to sulfamethoxazole includes the detection of specific IgE antibodies against cellular proteins or the drug itself in the serum of hypersensitive patients, particularly those with immediate-type allergic reactions nih.gov. Furthermore, T cells have been shown to be activated in individuals with a history of sulfamethoxazole-induced hypersensitivity reactions nih.gov. Nitroso-derived compounds, such as SMX-NO, can activate T cells through the major histocompatibility complex (MHC) on antigen-presenting cells, leading to the generation of cytotoxic T lymphocytes and subsequent cell apoptosis and tissue damage . In some cases, unmetabolized sulfonamides can directly stimulate the immune system by interacting with T cell receptors via the MHC . Studies in HIV-seropositive patients with skin reactions to co-trimoxazole (B1683656) (containing sulfamethoxazole) have identified SMX-specific IgM and IgG antibodies, with IgG1 and IgG3 subclasses being exclusively present nih.govlabsolu.ca.

T-cell Based Assays and Model Antigens

T-cell based assays are instrumental in investigating delayed-type hypersensitivity reactions to drugs. Sulfamethoxazole has been demonstrated to activate T cells in patients who have previously experienced hypersensitivity reactions to the drug nih.gov. T-cell mediated hypersensitivity reactions (Type IV) are further classified into subtypes (IVa, IVb, IVc, IVd), each characterized by distinct T-helper cell subsets and cytokine profiles, which dictate the inflammatory response nih.gov. While specific T-cell based assays and model antigens for this compound are not extensively detailed in the provided literature, the principles established for sulfamethoxazole are broadly applicable to the sulfonamide class. Lymphocyte proliferation assays have been utilized to evaluate cell-mediated responses to sulfamethoxazole nih.govlabsolu.ca.

Organ-Specific Toxicity Mechanisms (e.g., Thyroid, Liver)

Sulfonamides can induce organ-specific toxicities, with the liver and thyroid being notable targets.

Liver Toxicity: Sulfonamides, including sulfamethoxazole, are known to cause idiosyncratic liver injury, often presenting with features of drug-allergy or hypersensitivity guidetopharmacology.org. The onset typically involves fever and rash, followed by jaundice within days or weeks of initiating the medication, frequently accompanied by eosinophilia or atypical lymphocytosis guidetopharmacology.org. The pattern of liver injury can be cholestatic, mixed, or hepatocellular, with severe hepatocellular injury potentially leading to acute liver failure uni.luguidetopharmacology.orguni.luwikipedia.orgwikipedia.org. The hepatotoxic metabolite, hydroxylamine, formed via CYP2C9 metabolism of sulfamethoxazole in the liver, is considered a primary culprit uni.lulabsolu.cauni.lu. The rate of acetylation by hepatic N-acetyltransferase enzymes may influence an individual's susceptibility, with slow acetylators potentially facing a higher risk of adverse reactions labsolu.cafda.gov. Sulfonamides are recognized as significant contributors to fatal drug-induced liver injury guidetopharmacology.org.

Thyroid Toxicity: Studies on sulfamethoxazole have shown that it can induce thyroid enlargement and hyperplasia in rats, although this effect was not observed in monkeys pharmgkb.org. In vitro studies indicated toxicity to thyroid cells in the presence of thyroid peroxidase but not in its absence pharmgkb.org. Despite these findings, there is no clear evidence suggesting that sulfamethoxazole significantly alters thyroid homeostasis in rats under normal conditions pharmgkb.org. For sulfamethazine, another sulfonamide, thyroid hormone imbalance and inhibition of thyroid peroxidase have been identified as non-genotoxic mechanisms contributing to follicular-cell neoplasia in rats and mice epa.gov.

Genotoxicity and Mutagenesis Research

Research into the genotoxic and mutagenic potential of sulfonamides provides insights into their interaction with genetic material.

For This compound , predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data from admetSAR indicates that it is "Non AMES toxic" and classified as "Non-carcinogens" nih.gov.

For Sulfamethoxazole , which often serves as a model for sulfonamide effects:

Bacterial reverse mutation assays (Ames test) have consistently shown negative results nih.govpharmgkb.orguminho.ptnih.gov.

In vitro chromosome aberration tests in human lymphocytes have also yielded negative results pharmgkb.orguminho.pt.

In vivo mammalian bone-marrow cytogenetic tests (chromosomal analysis) in humans have been negative uminho.pt.

However, one study on cultured human peripheral blood lymphocytes suggested that sulfamethoxazole might induce weak genotoxic effects, evidenced by a slight increase in sister-chromatid exchange (SCE) and micronuclei (MN) frequencies at higher concentrations. Cytotoxic and cytostatic effects were also noted in this study.

Long-term animal studies to assess the carcinogenic potential of sulfamethoxazole in combination with trimethoprim (B1683648) have not been conducted.

The genotoxicity research findings for sulfamethoxazole are summarized in the following table:

| Test Type | Organism/Cell Type | Result | Citation |

| Bacterial reverse mutation assay (Ames test) | Bacteria | Negative | nih.govpharmgkb.orguminho.ptnih.gov |

| Chromosome aberration test in vitro | Human lymphocytes | Negative | pharmgkb.orguminho.pt |

| Mutagenicity (in vivo mammalian bone-marrow cytogenetic) | Humans | Negative | uminho.pt |

| Sister-chromatid exchange (SCE) | Cultured human lymphocytes | Weak increase | |

| Micronuclei (MN) | Cultured human lymphocytes | Weak increase |

Ecotoxicology and Environmental Fate

Sulfonamide antibiotics, including this compound, are widely used in both human and veterinary medicine. Following their application, these compounds and their metabolites are excreted and can enter the environment due to incomplete removal in wastewater treatment plants.

Sulfamethoxazole is considered potentially persistent in the environment and exhibits a low potential for bioaccumulation. However, it demonstrates very high chronic toxicity to aquatic organisms. For instance, Cyanobacteria (Synechococcus leopoliensis), a sensitive species, has a No Observed Effect Concentration (NOEC) of 0.0059 mg/L.

Environmental Fate Characteristics:

Sulfamethoxazole is not readily or inherently biodegradable.

Despite this, river sediment has shown the capacity to degrade sulfonamide antibiotics. Biodegradation half-lives for sulfamethoxazole and its metabolites in sediment have been calculated to be between 3.3 and 25.6 hours.

Dissipation times from the aqueous phase (DT50) for sulfamethoxazole and its metabolites range from 8.5 to 17.2 days.

Sorption to sediment is considered of minor importance under slightly basic pH conditions.

Human metabolites, such as N4-acetyl-sulfamethoxazole (Ac-SMX) and sulfamethoxazole-N1-glucuronide (SMX-Glu), have the potential to retransform back into the parent sulfamethoxazole in environmental settings.

In water sediment test systems, sulfamethoxazole and its two major human metabolites were efficiently removed through biodegradation in the sediment.

Sulfamethoxazole is a slightly acidic, highly polar compound with high water solubility (610 mg/L at 37°C), existing predominantly as anionic species at environmental pH values above 5.6.

Ecotoxicological Effects on Aquatic Organisms:

Sulfamethoxazole can impact non-target aquatic organisms, such as fish. Higher concentrations have been observed to affect survivability, delay hatching, and induce malformations (e.g., edema of the yolk sac, pericardial effusion, bent tail, curved spine) in developing zebrafish embryos.

Lower concentrations of sulfamethoxazole have been shown to provoke an inflammatory response in zebrafish larvae, characterized by the upregulation of interferon (ifn-γ) and interleukin 1β (il-1β) transcripts. It also increased the expression of apoptosis-related genes (e.g., BCL2-Associated Agonist of Cell Death (bad) and BCL2 Associated X, Apoptosis Regulator (bax)) and decreased caspase 3 (casp3) expression in a dose-dependent manner.

Sulfamethoxazole has also been found to induce hyperactivity in larval fish at specific concentrations.

Chronic exposure to sulfamethoxazole at 200 µg/L has been linked to a decrease in body weight in zebrafish, indicating growth-related effects.

The ecotoxicological parameters for sulfamethoxazole are summarized below:

| Parameter | Value | Organism (if applicable) | Citation |

| Persistence | Potentially persistent | - | |

| Bioaccumulation Potential | Low | - | |

| Chronic Toxicity | Very high (NOEC 0.0059 mg/L) | Cyanobacteria (Synechococcus leopoliensis) | |

| Biodegradability | Not readily/inherently biodegradable | - | |

| Biodegradation Half-life | 3.3 - 25.6 hours (in sediment) | - | |

| Dissipation Time (DT50) | 8.5 - 17.2 days (from aqueous phase) | - | |

| Water Solubility | 610 mg/L (at 37°C) | - |

Occurrence in Aquatic Environments (Wastewater, Surface Water)

Sulfonamide antibiotics, including this compound, are ubiquitous in aquatic environments, with detected concentrations typically ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). wikipedia.orgguidetopharmacology.org Sulfamethoxazole (SMX), a closely related sulfonamide, is frequently found in municipal wastewater due to its widespread medical application and subsequent excretion. wikipedia.org Its presence has also been reported in surface water and groundwater. wikipedia.org

Wastewater treatment plants (WWTPs) often exhibit limited efficiency in completely removing sulfonamides, leading to their persistence in treated effluents and subsequent detection in various water bodies, including surface water, groundwater, and even tap water. nih.govwikipedia.org For instance, in European surface waters, median concentrations of SMX have been reported around 50 ng/L, with peak concentrations reaching up to 4–6 µg/L. mims.com In a study of a South African stream impacted by wastewater effluents and municipal dumpsite leachates, this compound concentrations were detected ranging from non-detectable levels up to 0.133 µg/L. In some cases, effluent aqueous phases have shown SMX concentrations as high as 956.4 µg/L.

The following table summarizes reported concentrations of this compound and related sulfonamides in aquatic environments:

| Compound (or Class) | Environment Type | Concentration Range | Reference |

| This compound | South African Stream | ND - 0.133 µg/L | |

| Sulfonamides (General) | Aquatic Environments | ng/L - µg/L | wikipedia.orgguidetopharmacology.org |

| Sulfamethoxazole (SMX) | European Surface Waters | Median ~50 ng/L, Peak up to 4-6 µg/L | mims.com |

| Sulfamethoxazole (SMX) | Effluent Aqueous Phase | 1.2 µg/L - 956.4 µg/L |

Photodegradation Mechanisms and Transformation Products

The degradation of SMX through photodegradation can involve various chemical transformations, including bond breakage (such as sulfonamide cleavage), hydroxylation, and nitration processes. Research has identified multiple transformation products resulting from SMX photodegradation, with some studies reporting the detection of six such products, four of which were newly identified. While the acute and chronic toxicities of these degraded products are generally reduced compared to the parent compound, some transformation products may still retain harmful properties for aquatic organisms.

Ecotoxicity on Aquatic Organisms (Algae, Crustaceans, Fish)

Sulfonamides, including this compound, pose an ecological risk to aquatic systems due to their widespread consumption and environmental persistence. wikipedia.orgguidetopharmacology.org Ecotoxicity studies using standard bioassays consistently indicate that algae are the most susceptible aquatic organisms to selected sulfonamide antibiotics, followed by crustaceans and fish. wikipedia.orgguidetopharmacology.orgwikipedia.org

Sulfamethoxazole (SMX) has been shown to induce toxic effects across various aquatic organisms, including microalgae, crustaceans, and fish. For microalgae such as Chlorella sp., exposure to SMX can lead to significant growth inhibition and a reduction in chlorophyll-a concentration. At a concentration of 1 mg/L, SMX has been observed to completely inhibit the growth of Chlorella sp. and reduce chlorophyll-a content by up to 98%. Furthermore, SMX can cause structural alterations within algal cells, including blurring of the cell wall, damage to chloroplast structures, and changes in mitochondrial number and volume, ultimately impairing cell growth and reproduction. Studies on various sulfonamides indicate their toxic effects on algae, with EC50 values ranging from 1.54 to 32.25 mg/L (6.1–113.55 µmol/L). Specifically, the EC50 for Sulfamethoxazole on green algae is 6.2 µmol/L. wikipedia.org

While fish are generally less sensitive than microorganisms to sulfonamides, studies have shown that even acute or chronic environmental exposure levels can affect fish health. wikipedia.org For example, exposure of zebrafish to low concentrations of SMX (3 mg/L) has been linked to decreased activity of superoxide (B77818) dismutase (SOD) and increased malondialdehyde (MDA) content in the liver, indicating oxidative stress. wikipedia.org

Environmental Risk Assessment Models (e.g., GREAT-ER)

Environmental risk assessment models are crucial tools for understanding the fate and behavior of pharmaceutical compounds in aquatic environments and for evaluating their potential ecotoxicological risks. The Geography-referenced Regional Exposure Assessment Tool for European Rivers (GREAT-ER) is a prominent spatially resolved fate model designed to predict chemical exposure at the river basin level. This model was developed within the framework of the European ecotoxicological risk assessment system.

GREAT-ER integrates Geographic Information Systems (GIS) with chemical models to simulate the environmental fate of chemical compounds. It calculates chemical emissions based on factors such as population density, water consumption, antibiotic consumption rates, and the removal efficiency of wastewater treatment plants. The model has been successfully applied to assess the environmental fate and ecotoxicological risk of Sulfamethoxazole (SMX) in various river catchments, including the Katari catchment in the Bolivian Altiplano and the transboundary Vecht River in Germany and the Netherlands.

Risk characterization ratios, such as the Predicted Environmental Concentration (PEC) to Predicted No-Effect Concentration (PNEC) and Measured Environmental Concentration (MEC) to PNEC, are used within these models to assess risk. For SMX, these comparisons generally indicate no appreciable risk, except in a small percentage of cases (<0.55%) where exceptionally high MECs lead to risk characterization ratios exceeding 1.

Impact on Bacterial Structure and Diatom Deformities in Freshwater Biofilms

Sulfonamide antibiotics, including Sulfamethoxazole (SMX) and Sulfamethazine (SMZ), have been shown to alter microbial community structures and diversity in freshwater biofilms, even at environmentally relevant concentrations. mims.com Exposure to these compounds results in persistent effects on the bacterial structure within these biofilms. mims.com Aquatic bacterial communities appear to be among the most sensitive organisms to SMX in freshwater ecosystems, with observed effects on bacterial communities in biofilms at concentrations as low as 0.5 µg/L after 28 days of exposure.

Beyond bacteria, sulfonamides also impact autotrophic components of periphyton, specifically affecting the diversity, viability, and cell integrity of the diatom community. mims.com Higher concentrations of SMX have been observed to decrease both the diversity (Shannon index) and evenness of the diatom community. mims.com Similarly, exposure to SMZ has been reported to reduce diatom species richness and diversity. mims.com

A notable finding is the increased mortality of diatoms in biofilms exposed to sulfonamides, which was observed to be twice that in non-exposed biofilms. mims.com Furthermore, SMZ exposure induced an increase in diatom teratologies (deformities), rising from 1.1% in non-exposed biofilms to 3% in exposed biofilms. mims.com This finding marked the first report on the teratological effects of sulfonamides on diatoms within periphyton. mims.com

The following table illustrates the impact of sulfonamides on diatom deformities:

| Condition | Diatom Teratologies (%) | Reference |

| Non-exposed Biofilms | 1.1 | mims.com |

| Exposed to Sulfamethazine (SMZ) | 3 | mims.com |

Advanced Analytical and Methodological Approaches

Spectroscopic Methods for Characterization and Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique employed for the identification and structural elucidation of Sulfamethizole. The infrared absorption spectrum of this compound can be determined using the potassium bromide (KBr) disk method. For identification purposes, the obtained spectrum is compared with a reference spectrum, with both spectra expected to exhibit similar intensities of absorption at the same wavenumbers researchgate.net. Furthermore, IR spectra for this compound have also been recorded using the nujol mull technique rdd.edu.iq. This method allows for the vibrational analysis of the compound, providing a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H-NMR) and carbon-13 (¹³C-NMR) techniques, is instrumental in confirming the molecular structure of this compound. One-dimensional (1D) NMR spectra for this compound are publicly available, providing detailed information on the chemical environment of its hydrogen and carbon atoms afjbs.com. These spectra enable the assignment of specific chemical shifts to different nuclei within the molecule, which is critical for verifying its structural integrity and purity.

Mass Spectrometry